![molecular formula C17H14N2O2S B5793240 1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5793240.png)
1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, also known as HTB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HTB is a thiazole derivative that has been synthesized using various methods, and its mechanism of action involves the inhibition of specific enzymes and receptors.
Wirkmechanismus
1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone exerts its pharmacological effects by inhibiting specific enzymes and receptors. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting topoisomerase II, this compound can induce DNA damage and cell death in cancer cells. This compound has also been found to inhibit the activity of the receptor tyrosine kinase, which is involved in cell proliferation and survival. By inhibiting receptor tyrosine kinase, this compound can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the induction of DNA damage and apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of bacterial and fungal growth. Additionally, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, including the development of more efficient synthesis methods, the investigation of its potential as a cancer therapeutic in animal models, and the exploration of its potential as an antimicrobial agent. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential drug targets for its development as a therapeutic agent.
Synthesemethoden
1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone can be synthesized using various methods, including the condensation of 4-hydroxybenzaldehyde with 2-aminothiophenol using acetic anhydride as a catalyst. The resulting product is then reacted with 4-nitroaniline in the presence of potassium carbonate and ethanol to obtain this compound. Another method involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to obtain 4-(4-hydroxyphenyl)-1,3-thiazole-2-carbohydrazide, which is then reacted with 4-nitroaniline in the presence of potassium carbonate and ethanol to obtain this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antimicrobial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
1-[3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11(20)13-3-2-4-14(9-13)18-17-19-16(10-22-17)12-5-7-15(21)8-6-12/h2-10,21H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZLADUWAFPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5793161.png)
![N-[4-(acetylamino)phenyl]-2-(difluoromethoxy)benzamide](/img/structure/B5793164.png)
![N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5793170.png)
![N-(2,5-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5793178.png)
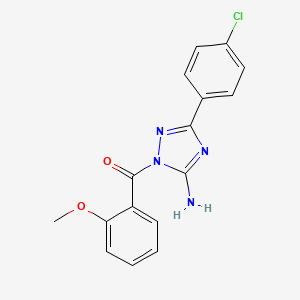
![8,9-dimethyl-7-(2-pyridinyl)-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793202.png)

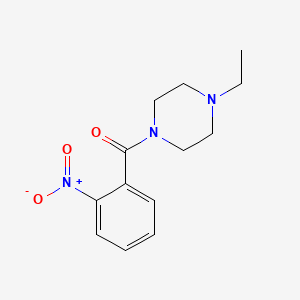
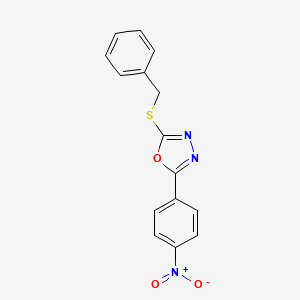
![2-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5793217.png)
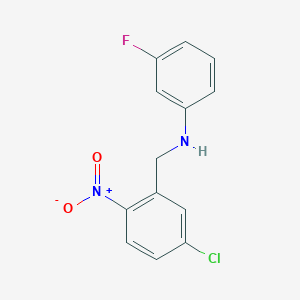
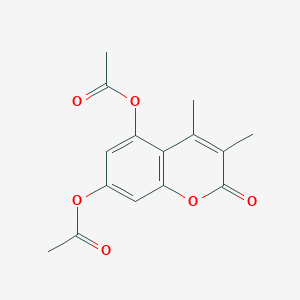
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5793267.png)

